Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
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Overview
Description
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the condensation of ethyl acetoacetate with urea and a substituted aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents on the phenyl ring.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Another pyrimidine derivative with different functional groups.
Uniqueness
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Biological Activity
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound that has garnered interest for its potential biological activities. With a molecular formula of C10H15N3O3 and a molecular weight of approximately 225.24 g/mol, this compound features a pyrimidine ring with various substituents that may influence its pharmacological properties.
Research indicates that this compound may act as an enzyme inhibitor or modulator of specific biological pathways. Preliminary studies suggest interactions with various biomolecules, potentially leading to therapeutic applications in treating conditions influenced by these pathways .
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes, although the exact targets are still under investigation. The inhibition may result in altered metabolic pathways, which could be beneficial in certain therapeutic contexts. For example, it has been suggested that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer metabolism.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound is being evaluated for similar properties, with ongoing research aimed at understanding its effectiveness against specific tumor types .
- Neuroprotective Effects : Some studies suggest that pyrimidine derivatives may have neuroprotective properties. This compound is being analyzed for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
- Antimicrobial Activity : Initial research indicates potential antimicrobial properties against certain bacterial strains. The compound's structural features may contribute to its ability to disrupt microbial cell functions.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | C8H10N4O3 | Lacks ethyl substitution; different amino group |
Methyl 2-(4-methylpyrimidin-5(4H)-one) | C7H8N2O | Simpler structure; lacks ethyl acetate moiety |
Ethyl 4-methylthiazole | C7H8N2S | Similar pyrimidine core; different functional groups |
The comparative analysis shows that while there are structural similarities among these compounds, the unique substitutions on the pyrimidine ring of this compound may confer distinct biological activities.
Future Directions in Research
Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with biological targets. This includes:
- Detailed binding studies to identify specific enzymes and receptors.
- In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
- Development of analogs to enhance biological activity and reduce potential side effects.
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6(2)12-10(11-3)13-9(7)15/h4-5H2,1-3H3,(H2,11,12,13,15) |
InChI Key |
UFLJMHXVJZZEII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)NC)C |
Origin of Product |
United States |
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